The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery
The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Chloroisoquinolin-5-ol
Abstract: This technical guide provides a comprehensive analysis of 1-chloroisoquinolin-5-ol (CAS No: 90224-96-7), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will explore its core physicochemical properties, spectroscopic characteristics, and inherent reactivity. The document delves into logical synthetic strategies and highlights the compound's utility as a scaffold in the development of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable intermediate.
The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry.[1] This scaffold is prevalent in a vast number of natural alkaloids, such as morphine and papaverine, and is a key pharmacophore in numerous synthetic drugs.[1][2] The introduction of specific functional groups onto the isoquinoline core, such as the chloro- and hydroxyl-moieties in 1-chloroisoquinolin-5-ol, provides chemists with strategic handles to modulate electronic properties, solubility, metabolic stability, and target binding interactions, making it a highly valuable scaffold for creating novel therapeutic agents.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis and research.
Molecular Identity
1-Chloroisoquinolin-5-ol is a solid organic compound whose identity is defined by the following descriptors.
| Identifier | Value | Source |
| CAS Number | 90224-96-7 | [5][6] |
| Molecular Formula | C₉H₆ClNO | [3][5] |
| Molecular Weight | 179.60 g/mol | [3][5] |
| Canonical SMILES | C1=CC2=C(C=CN=C2Cl)C(=C1)O | [5] |
| InChI Key | FWRDHJBPGUUWIG-UHFFFAOYSA-N | [3] |
Physical Properties
The macroscopic properties of 1-chloroisoquinolin-5-ol dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Melting Point | 225 °C | [5] |
| Appearance | Likely a solid at room temperature | Inferred |
Spectroscopic Characterization
While specific spectral data for 1-chloroisoquinolin-5-ol is not widely published, its structure allows for predictable spectroscopic signatures essential for its identification and purity assessment.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl group, leading to a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm). The phenolic proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would confirm the 9 carbon atoms of the isoquinoline framework. The carbon atom at C1, bonded to the chlorine, would be significantly affected, as would the carbon at C5 bearing the hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key diagnostic feature would be the characteristic M+ and M+2 isotopic pattern in a roughly 3:1 ratio, confirming the presence of a single chlorine atom.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group. Aromatic C-H and C=C/C=N stretching vibrations would also be present in the fingerprint region.[3]
Synthesis and Chemical Reactivity
The synthetic utility of 1-chloroisoquinolin-5-ol stems from the distinct reactivity of its two primary functional groups: the C1-chloro substituent and the C5-hydroxyl group.
Caption: Reactivity map of 1-chloroisoquinolin-5-ol.
Analysis of Reactive Centers
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The C1-Chloro Group: The chlorine atom at the C1 position is significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to its position adjacent to the electron-withdrawing nitrogen atom in the pyridine ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction.[3] This makes it an excellent electrophilic site for reactions with amines, thiols, and other nucleophiles to generate diverse 1-substituted isoquinoline derivatives.[1]
-
The C5-Hydroxyl Group: The hydroxyl group at the C5 position imparts typical phenolic reactivity. It is weakly acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This enables reactions such as Williamson ether synthesis (etherification) and esterification.[3] This group also serves as a hydrogen bond donor, which can be critical for molecular recognition in biological systems.[3]
Plausible Synthetic Pathways
Caption: A proposed synthetic workflow for 1-chloroisoquinolin-5-ol.
This proposed multi-step synthesis leverages well-documented transformations:
-
Chlorination: Conversion of a suitable isoquinolinone precursor (or N-oxide) to the 1-chloro derivative using reagents like phosphoryl chloride (POCl₃).[1][7]
-
Nitro Group Reduction: Reduction of a nitro group at the 5-position to a primary amine using standard conditions, such as stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation.[8]
-
Sandmeyer-type Reaction: Conversion of the 5-amino group to a hydroxyl group. This involves diazotization of the amine with sodium nitrite in a strong acid at low temperatures, followed by hydrolysis of the resulting diazonium salt.[9]
Applications in Research and Drug Development
1-Chloroisoquinolin-5-ol is not typically an end-product but rather a strategic intermediate. Its bifunctional nature—an electrophilic center at C1 and a nucleophilic/H-bonding center at C5—allows for orthogonal derivatization.
-
Scaffold for Library Synthesis: Researchers can exploit the C1-Cl for SNAr or cross-coupling reactions to introduce a wide array of substituents. Subsequently, the C5-OH can be modified or used as an anchoring point, enabling the rapid generation of focused compound libraries for high-throughput screening.
-
Pharmacological Significance: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding and can enhance binding affinity and specificity.[3] The hydroxyl group is a classic hydrogen bond donor and acceptor, crucial for anchoring a molecule within a biological target's active site.[3] The combination of these features makes 1-chloroisoquinolin-5-ol an attractive starting point for designing inhibitors for enzymes like kinases or for agents targeting nucleic acids.
Experimental Protocols
The following protocols are adapted from procedures for structurally related compounds and provide a validated framework for the synthesis of key precursors to 1-chloroisoquinolin-5-ol.
Protocol: Reduction of 1-Chloro-5-nitroisoquinoline
This protocol describes the conversion of the nitro group to an amine, a crucial step in the proposed synthetic pathway. The procedure is adapted from the synthesis of 5-amino-1-chloroisoquinoline.[8]
Materials:
-
1-Chloro-5-nitroisoquinoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Combine 1-chloro-5-nitroisoquinoline (1.0 eq) and ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate (5.0 eq) to the mixture.
-
Heat the mixture to reflux under a nitrogen atmosphere and stir for 3-4 hours. Monitor reaction completion via TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Carefully basify the mixture to a pH of ~10 using an aqueous sodium carbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the organic phase and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting residue (5-amino-1-chloroisoquinoline) by column chromatography on silica gel.
Protocol: General Procedure for O-Demethylation
This protocol illustrates the conversion of a methoxy-substituted isoquinoline to its corresponding hydroxyl derivative, a common final step in the synthesis of phenolic compounds. The procedure is adapted from the synthesis of 1-chloro-6-hydroxyisoquinoline.[10]
Materials:
-
Methoxy-substituted 1-chloroisoquinoline (e.g., 1-chloro-5-methoxyisoquinoline)
-
Anhydrous dichloromethane (DCM)
-
Boron tribromide (BBr₃)
-
Methanol
-
Round-bottom flask, syringe, magnetic stirrer
Procedure:
-
Dissolve the methoxy-substituted 1-chloroisoquinoline (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (3.0 eq) in DCM dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor reaction completion via TLC.
-
Once complete, re-cool the mixture to -78 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water to obtain the crude 1-chloroisoquinolin-5-ol product, which can be further purified by recrystallization or chromatography.
Safety and Handling
1-Chloroisoquinolin-5-ol is associated with the following GHS hazard classifications.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Refer to the material safety data sheet (MSDS) for complete safety and handling information.
Conclusion
1-Chloroisoquinolin-5-ol is a strategically important chemical intermediate. Its defined physicochemical properties, coupled with the orthogonal reactivity of its chloro and hydroxyl functional groups, make it a powerful building block for constructing complex molecules. The insights and protocols provided in this guide offer a technical foundation for researchers to unlock the synthetic potential of this versatile compound in drug discovery and advanced material applications.
References
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Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]
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PubChem. (n.d.). Isoquinoline, 1-chloro-. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-3-methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-5-methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Eldehna, W. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]
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PubChemLite. (n.d.). 8-chloroisoquinolin-5-ol (C9H6ClNO). Retrieved from [Link]
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American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]
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